2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol is an organic compound with the molecular formula C12H19NO2 It is characterized by the presence of a methoxyphenyl group attached to a propyl chain, which is further linked to an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol typically involves the reaction of 4-methoxyphenylpropanol with ethylene oxide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. Additionally, the use of solvents such as ethanol or methanol can aid in the reaction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(4-Methoxyphenyl)propyl]amino}ethoxyethanol
- 2-{[(4-Methoxyphenyl)methyl]amino}ethan-1-ol
- 2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride
Uniqueness
2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[1-(4-methoxyphenyl)propylamino]ethanol |
InChI |
InChI=1S/C12H19NO2/c1-3-12(13-8-9-14)10-4-6-11(15-2)7-5-10/h4-7,12-14H,3,8-9H2,1-2H3 |
InChI Key |
IIGFMKPIUJMIDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.